Cas no 59611-55-1 (4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline)

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound known for its potent antiviral properties. This molecule exhibits a unique structure with chlorine, fluorine, and trifluoromethyl substituents, which enhances its bioactivity and selectivity. The compound's structural features contribute to its favorable pharmacokinetic profile, making it a promising candidate for the development of novel antiviral agents.
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline structure
59611-55-1 structure
Product Name:4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
CAS No:59611-55-1
MF:C10H4ClF4N
MW:249.5920753479
MDL:MFCD00276579
CID:57448
PubChem ID:2736591
Update Time:2025-06-18

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
    • 4-chloro-6-fluoro-2-trifluoromethylquinoline
    • 4-Chloro-6-fluoro-2-(triluoromethyl)quinoline
    • J-515093
    • AMY18036
    • DTXSID60371465
    • SCHEMBL1536339
    • A832384
    • FT-0618128
    • 3-Bromo-6-nitroquinolin-4-ylamine
    • PS-7497
    • AKOS009158836
    • SB68825
    • MFCD00276579
    • SY005995
    • 59611-55-1
    • 4-chloro-6-fluoro-2-trifluoromethyl-quinoline
    • CCG-356206
    • AC-7390
    • 4-Chloro-6-fluoro-2(trifluoromethyl)quinoline
    • DB-053426
    • DTXCID80322499
    • MDL: MFCD00276579
    • Inchi: 1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
    • InChI Key: BLIVSENQFPJREV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)N=C2C=CC(=CC2=1)F

Computed Properties

  • Exact Mass: 248.99700
  • Monoisotopic Mass: 248.9968395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Melting Point: 78-81°C
  • Boiling Point: 240.5 ℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 4.04610

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Security Information

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:59611-55-1)4-氯-6-氟-2-(三氟甲基)喹啉
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
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Amadis Chemical Company Limited
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(CAS:59611-55-1)4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Order Number:A832384
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:27
Price ($):162.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Introduction to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS No. 59611-55-1) in Modern Chemical and Pharmaceutical Research

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, identified by the chemical abstracts service number 59611-55-1, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline family, which is well-documented for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties.

The structural motif of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline incorporates several key substituents that contribute to its unique chemical and biological profile. The presence of a chloro group at the 4-position, a fluoro group at the 6-position, and a trifluoromethyl group at the 2-position introduces electron-withdrawing effects that modulate the electronic properties of the quinoline core. These substituents not only influence the compound's reactivity but also its interactions with biological targets, making it a promising scaffold for drug discovery.

In recent years, quinoline derivatives have been extensively studied for their potential in targeting various diseases, particularly cancer. The fluoro and trifluoromethyl groups are known to enhance metabolic stability and binding affinity to biological receptors. For instance, studies have shown that fluorinated quinolines can exhibit improved bioavailability and prolonged half-life in vivo, which are critical factors for therapeutic efficacy. The chloro group further enhances the compound's ability to participate in nucleophilic substitution reactions, allowing for further derivatization and optimization.

One of the most compelling aspects of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as kinases and proteases, which are overexpressed in many cancers. The trifluoromethyl group, in particular, has been shown to increase lipophilicity and binding affinity, making it an attractive feature for drug design. Additionally, the fluoro group can participate in hydrogen bonding interactions with biological targets, further enhancing binding specificity.

Recent advancements in computational chemistry have enabled more efficient screening of quinoline derivatives like 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how structural modifications can optimize activity. These computational approaches have accelerated the drug discovery process by predicting lead compounds with high accuracy before experimental synthesis.

The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline involves multi-step organic reactions that highlight its synthetic utility. The introduction of the chloro, fluoro, and trifluoromethyl groups can be achieved through various methods, including halogenation reactions, metal-catalyzed cross-coupling, and fluorination techniques. Each step requires careful optimization to ensure high yield and purity, which are essential for subsequent biological evaluation.

In conclusion, 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS No. 59611-55-1) represents a significant advancement in medicinal chemistry due to its structural complexity and potential therapeutic applications. Its unique combination of substituents makes it a valuable scaffold for developing novel drugs targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in future pharmaceutical developments.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:59611-55-1)4-氯-6-氟-2-(三氟甲基)喹啉
LE1711035
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:59611-55-1)4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
A832384
Purity:99%
Quantity:5g
Price ($):162.0
Email